molecular formula C20H21FN2O2 B2537093 N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-fluorobenzamide CAS No. 941905-53-9

N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-fluorobenzamide

Cat. No.: B2537093
CAS No.: 941905-53-9
M. Wt: 340.398
InChI Key: QLTNUMWKFKOPHZ-UHFFFAOYSA-N
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Description

N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-fluorobenzamide: is a synthetic organic compound that belongs to the class of quinoline derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-fluorobenzamide typically involves the following steps:

    Formation of the Tetrahydroquinoline Core: The initial step involves the cyclization of an appropriate precursor to form the tetrahydroquinoline core. This can be achieved through a Pictet-Spengler reaction, where an aldehyde or ketone reacts with an amine in the presence of an acid catalyst.

    Introduction of the Butyl Group: The butyl group can be introduced via alkylation using butyl halides under basic conditions.

    Fluorobenzamide Formation: The final step involves the coupling of the tetrahydroquinoline derivative with 3-fluorobenzoic acid or its derivatives using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-fluorobenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the ketone group to an alcohol.

    Substitution: The fluorine atom on the benzamide ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction could produce alcohol derivatives.

Scientific Research Applications

N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-fluorobenzamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a lead compound for the development of new drugs targeting various diseases.

    Pharmacology: The compound can be studied for its potential pharmacological effects, including anti-inflammatory, anti-cancer, and antimicrobial activities.

    Materials Science: It may be used in the design and synthesis of new materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-fluorobenzamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets would depend on the specific application and require further research to elucidate.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-bromophenyl)-2-[(2Z)-3-methyl-2-(methylimino)-4-oxo-1,3-thiazolidin-5-yl]acetamide
  • N-(4-bromophenyl)-2-[(2Z)-3-methyl-2-(methylimino)-4-oxo-1,3-thiazolidin-5-yl]acetamide

Uniqueness

N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-fluorobenzamide is unique due to its specific structural features, such as the presence of the butyl group and the fluorobenzamide moiety. These features may confer distinct biological activities and chemical properties compared to similar compounds.

Properties

IUPAC Name

N-(1-butyl-2-oxo-3,4-dihydroquinolin-6-yl)-3-fluorobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21FN2O2/c1-2-3-11-23-18-9-8-17(13-14(18)7-10-19(23)24)22-20(25)15-5-4-6-16(21)12-15/h4-6,8-9,12-13H,2-3,7,10-11H2,1H3,(H,22,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLTNUMWKFKOPHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C(=O)CCC2=C1C=CC(=C2)NC(=O)C3=CC(=CC=C3)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21FN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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